

# Spectroscopic Analysis of 1,3-Dimethyladamantane: A Technical Guide

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## Compound of Interest

Compound Name: 1,3-Dimethyladamantane

Cat. No.: B135411

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This guide provides a comprehensive overview of the spectroscopic data for **1,3-dimethyladamantane**, a saturated tricyclic hydrocarbon. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

## Molecular Structure

**1,3-Dimethyladamantane** possesses a rigid cage-like structure derived from adamantane, with two methyl groups substituted at the tertiary carbon positions 1 and 3. This structure results in a high degree of symmetry, which is reflected in its spectroscopic signatures.

A 2D representation of the **1,3-dimethyladamantane** structure.

## Spectroscopic Data

The following sections present the key spectroscopic data for **1,3-dimethyladamantane** in a tabulated format for clarity and ease of comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **1,3-Dimethyladamantane**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
2.15	s	2H	CH
1.63	s	4H	CH <sub>2</sub>
1.15	s	2H	CH <sub>2</sub>
1.09	d, J=11.7 Hz	6H	CH <sub>2</sub>
0.84	s	6H	CH <sub>3</sub>

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **1,3-Dimethyladamantane**

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
49.3	CH <sub>2</sub>	C-4, C-6, C-10
41.3	CH <sub>2</sub>	C-8, C-9
34.0	C	C-1, C-3
33.5	CH <sub>3</sub>	-CH <sub>3</sub>
30.1	CH	C-5, C-7

## Infrared (IR) Spectroscopy

The IR spectrum of **1,3-dimethyladamantane** is characteristic of a saturated hydrocarbon, dominated by C-H stretching and bending vibrations.

Table 3: Infrared (IR) Absorption Data for **1,3-Dimethyladamantane**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2950 - 2850	Strong	C-H Stretch (alkane)
1470 - 1450	Medium	C-H Bend (scissoring)
1385 - 1365	Medium	C-H Bend (methyl rock)

## Mass Spectrometry (MS)

Electron ionization mass spectrometry of **1,3-dimethyladamantane** results in the formation of a molecular ion and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for **1,3-Dimethyladamantane**

m/z	Relative Intensity	Assignment
164	Moderate	[M] <sup>+</sup> (Molecular Ion)
149	High	[M - CH <sub>3</sub> ] <sup>+</sup>
107	High	[C <sub>8</sub> H <sub>11</sub> ] <sup>+</sup>
93	High	[C <sub>7</sub> H <sub>9</sub> ] <sup>+</sup>
41	Moderate	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

## NMR Spectroscopy

A general protocol for obtaining NMR spectra of adamantane derivatives is as follows:

- Sample Preparation: Approximately 5-10 mg of **1,3-dimethyladamantane** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ( $\delta$  = 0.0 ppm).

- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher for  $^1\text{H}$ ). The probe is tuned to the respective frequencies for  $^1\text{H}$  and  $^{13}\text{C}$  nuclei.
- $^1\text{H}$  NMR Acquisition: A standard one-dimensional  $^1\text{H}$  NMR spectrum is acquired. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: A proton-decoupled  $^{13}\text{C}$  NMR spectrum is acquired to obtain single peaks for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) and a longer relaxation delay are typically used compared to  $^1\text{H}$  NMR.
- Data Processing: The acquired free induction decays (FIDs) are subjected to Fourier transformation. The resulting spectra are phased and baseline corrected. Signal integration is performed for the  $^1\text{H}$  NMR spectrum. Chemical shifts are referenced to the internal standard (TMS).

## Infrared (IR) Spectroscopy

For solid or liquid samples like **1,3-dimethyladamantane**, the following protocol is common:

- Sample Preparation (Neat Liquid): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.

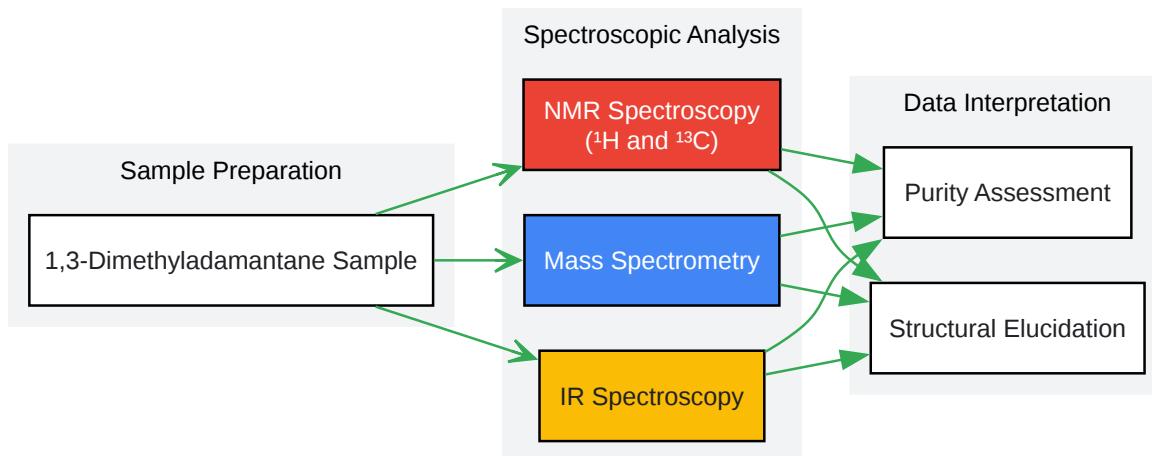
## Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry is a common technique for the analysis of volatile compounds like alkanes.

- Sample Introduction: A small amount of the sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification, or directly via a heated probe. The sample is vaporized in a high vacuum environment.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ( $[M]^+$ ).
- Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation to produce a series of smaller, positively charged ions (fragment ions) and neutral radicals.
- Mass Analysis: The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus  $m/z$ .

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of **1,3-dimethyladamantane**.



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A flowchart of the spectroscopic analysis process.

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